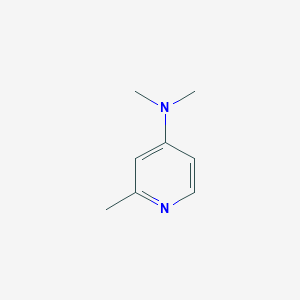
N,N,2-trimethylpyridin-4-amine
Cat. No. B8570193
M. Wt: 136.19 g/mol
InChI Key: YTQVUCXSUXFTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06521643B1
Procedure details


A suspension of 4-dimethylamino-2-methylpyridine N-oxide (1.67 g) in 2-propanol (15 ml) was hydrogenated over Raney-nickel (50% suspension in water, 1 ml) under a hydrogen atmosphere for 3 hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 4-dimethylamino-2-methylpyridine (1.35 g).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[C:3]1[CH:8]=[CH:7][N+:6]([O-])=[C:5]([CH3:10])[CH:4]=1>CC(O)C.[Ni]>[CH3:1][N:2]([CH3:11])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH3:10])[CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.67 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC(=[N+](C=C1)[O-])C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=CC(=NC=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.35 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
